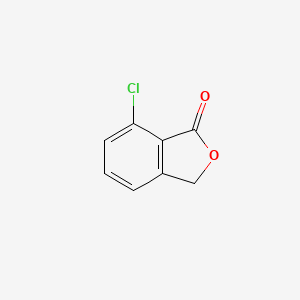

7-Chlorophthalide

Description

Structural Context within the Phthalide (B148349) Class

Phthalides, also known as 1(3H)-isobenzofuranones, are a class of bicyclic aromatic lactones. google.com The core structure consists of a benzene (B151609) ring fused to a five-membered lactone ring.

The systematic IUPAC name for 7-Chlorophthalide is 7-chloro-1(3H)-isobenzofuranone. The numbering of the phthalide ring system begins at the carbon atom of the carbonyl group, proceeds around the lactone ring, and then around the benzene ring. Therefore, the chlorine atom is located at the 7-position of the bicyclic structure.

Isomers of chlorophthalide exist, with the position of the chlorine atom on the aromatic ring determining the specific isomer. For instance, 4-chlorophthalide (B1364168) (CAS No. 52010-22-7) and 3-chlorophthalide (B1581739) are structural isomers of this compound. vulcanchem.com These isomers exhibit different physical and chemical properties due to the varied electronic and steric environments of the chlorine atom.

Table 1: Isomers of Chlorophthalide

| Compound Name | CAS Number | Molecular Formula | Key Structural Difference |

|---|---|---|---|

| This compound | 70097-45-9 | C₈H₅ClO₂ | Chlorine at the 7-position |

| 4-Chlorophthalide | 52010-22-7 | C₈H₅ClO₂ | Chlorine at the 4-position |

| 3-Chlorophthalide | 6418-50-4 | C₈H₅ClO₂ | Chlorine at the 3-position (on the lactone ring) |

The benzene ring in this compound confers aromaticity, a property that imparts significant thermodynamic stability. wikipedia.org This aromatic system can undergo electrophilic aromatic substitution reactions, with the chlorine atom and the lactone ring influencing the regioselectivity of such transformations. The lactone ring, being a cyclic ester, is susceptible to nucleophilic attack at the carbonyl carbon. This can lead to ring-opening reactions, a common reactivity pattern for lactones. vulcanchem.commdpi.com The fusion of the aromatic and lactone rings creates a planar and rigid structure, which can have implications for its interaction with other molecules and its use as a building block in the synthesis of more complex structures.

Nomenclature and Isomeric Considerations

Historical Perspectives in Halogenated Phthalide Chemistry

The study of halogenated organic compounds has a rich history, driven by their utility in synthesis and their presence in natural products. nih.gov While the specific historical development of this compound is not extensively documented in readily available literature, the broader context of halogenated phthalide chemistry is linked to the development of synthetic methodologies for introducing halogens onto aromatic rings and the subsequent exploration of their reactivity. chimia.ch The synthesis of related compounds, such as 3-chlorophthalide, has been explored through various methods, including the chlorination of phthalide or the reaction of phthalaldehydic acid with thionyl chloride. google.com The development of methods for the synthesis of poly(phthalidylidenearylene)s has also involved the use of 3-aryl-3-chlorophthalides, highlighting the importance of chlorinated phthalides in polymer chemistry. csic.es

Significance of Halogenation in Phthalide Reactivity and Applications

The introduction of a chlorine atom onto the phthalide framework has profound consequences for its chemical behavior and potential applications. Halogens are electronegative atoms that exert a significant electron-withdrawing inductive effect, while also possessing lone pairs of electrons that can participate in resonance. acs.org

The chlorine atom in this compound modifies the electron density of the aromatic ring, influencing its susceptibility to electrophilic attack. Furthermore, the carbon-chlorine bond provides a reactive handle for various transformations, including nucleophilic aromatic substitution (under certain conditions) and cross-coupling reactions. This versatility makes this compound a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. vulcanchem.com The presence of the halogen can also modulate the biological activity of the resulting compounds. acs.org For instance, halogenated compounds are prevalent in medicinal chemistry and can influence a molecule's binding affinity to biological targets. acs.org

Table 2: General Physical and Chemical Properties of this compound

| Property | Value/Description |

|---|---|

| Molecular Formula | C₈H₅ClO₂ |

| Molecular Weight | 168.58 g/mol |

| Physical State | Likely a crystalline solid |

| Solubility | Expected to be soluble in organic solvents and sparingly soluble in water |

| Reactivity | Susceptible to nucleophilic attack at the lactone carbonyl and electrophilic substitution on the aromatic ring. The C-Cl bond can also be a site for further functionalization. |

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO2/c9-6-3-1-2-5-4-11-8(10)7(5)6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLKCTHJTJUDDMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)Cl)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00305769 | |

| Record name | 7-CHLOROPHTHALIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00305769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70097-45-9 | |

| Record name | 7-Chlorophthalide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70097-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chlorophthalide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070097459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 70097-45-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171642 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-CHLOROPHTHALIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00305769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 7 Chlorophthalide and Its Derivatives

Regioselective Synthesis of 7-Chlorophthalide

Regioselective synthesis of the 7-chloro isomer of phthalide (B148349) is challenging. Direct electrophilic substitution on the parent phthalide or phthalic anhydride (B1165640) scaffold often leads to mixtures of isomers, necessitating more sophisticated and controlled synthetic routes. The primary strategies involve either the challenging regioselective chlorination of a pre-formed phthalide scaffold or the construction of the lactone ring from a precursor that already contains the chlorine atom at the desired position.

Introducing a chlorine atom onto a pre-existing phthalide or phthalide precursor ring system is a direct approach, but its success is entirely dependent on controlling the position of the incoming electrophile.

Direct chlorination of phthalic anhydride, a common precursor to phthalides, has been investigated but generally shows poor regioselectivity for the desired substitution pattern. The electrophilic chlorination of phthalic anhydride typically yields a mixture of monochlorinated derivatives.

Lewis Acid Catalysis: The chlorination of phthalic anhydride in the presence of a strong non-volatile Lewis acid catalyst at high temperatures (200-240°C) results in the formation of both 3-chlorophthalic anhydride and 4-chlorophthalic anhydride. ambeed.com Studies have shown that when the reaction is halted at approximately 50% conversion, the ratio of 3-chloro to 4-chloro isomers is nearly 45:55. ambeed.com

Vapor-Phase Chlorination: High-temperature vapor-phase chlorination (390–460°C) of phthalic anhydride with elemental chlorine can favor the formation of 4-chlorophthalic anhydride with high regioselectivity. rsc.org

These methods highlight the difficulty in directing chlorination to the 3-position of the anhydride (which corresponds to the 7-position of the resulting phthalide) via direct electrophilic attack. The electron-withdrawing nature of the anhydride group deactivates the aromatic ring and directs incoming electrophiles primarily to the 4-position. Direct chlorination of the phthalide ring itself is complicated by the reactivity of the benzylic position of the lactone ring. molaid.com

N-Chlorophthalimide (NCP) is a reagent used as a source of electrophilic chlorine for a variety of organic transformations. ambeed.comthieme-connect.comthieme-connect.com It is considered a milder and sometimes more selective chlorinating agent compared to elemental chlorine. NCP is synthesized by the reaction of phthalimide (B116566) with a chlorine source, such as chlorine gas acting on a metal salt of phthalimide. ambeed.comthieme-connect.com

While NCP is employed in diverse chlorination reactions, including the ortho-alkylation of aromatic amines and aminochlorination reactions, its specific application for the regioselective chlorination of the phthalide aromatic ring to yield this compound is not extensively documented in the literature. google.combeilstein-journals.org In some complex oxidative ring-closure reactions, NCP has been found to be an ineffective reagent. researchgate.net However, the principle of using N-haloimides in conjunction with catalysts to control regioselectivity has been established for other aromatic systems. For instance, the chlorination of phenols using N-chlorosuccinimide can be directed to either the ortho or para position with high selectivity by choosing an appropriate thiourea (B124793) catalyst. sigmaaldrich.com This suggests a potential, yet unexplored, avenue for the regioselective synthesis of this compound by activating the phthalide scaffold and using a tailored catalytic system with NCP.

A more reliable strategy for obtaining this compound involves the formation of the lactone ring from a precursor that is already chlorinated at the correct position. This circumvents the regioselectivity issues associated with direct chlorination.

This method involves the intramolecular cyclization of a suitably substituted benzoic acid derivative, which can be viewed as a formal hydrolysis reaction that forms the lactone ring. A key precursor for this compound via this route is 2-(bromomethyl)-3-chlorobenzoic acid. The synthesis of this precursor would typically start from 3-chloro-2-methylbenzoic acid, which is commercially available. researchgate.net The benzylic methyl group can be halogenated, for example using N-bromosuccinimide (NBS), to give the 2-(bromomethyl) intermediate. The subsequent intramolecular displacement of the bromide by the carboxylic acid's hydroxyl group, often facilitated by a base or thermal conditions, leads to the formation of the lactone ring, yielding this compound. lookchem.com This type of cyclization provides unambiguous regiochemical control as the substitution pattern is defined by the starting material.

A related and highly effective pathway involves the regioselective reduction of 3-chlorophthalic anhydride. While simple reduction might be expected to attack both carbonyls non-selectively or favor the less-hindered 4-carbonyl, studies have shown that the choice of reducing agent can significantly influence the regioselectivity of the reduction, leading to different ratios of 4-chlorophthalide (B1364168) and the desired this compound. This approach is powerful because 3-chlorophthalic anhydride is a readily accessible starting material. ambeed.comrsc.org

Table 1: Regioselectivity of Metal Hydride Reductions of 3-Chlorophthalic Anhydride

| Reducing Agent | Conditions | Total Yield (%) | Product Ratio (this compound : 4-Chlorophthalide) | Reference |

|---|---|---|---|---|

| NaBH4 | Dioxane, 25°C, 2h | 98 | 53 : 46 | |

| LiBH4 | THF, 25°C, 2h | 96 | 54 : 45 | |

| L-Selectride® | THF, -78°C, 2h | 95 | >99 : <1 | |

| K-Selectride® | THF, -78°C, 2h | 98 | >99 : <1 |

As the data indicates, sterically hindered reducing agents like L-Selectride® (Lithium tri-sec-butylborohydride) and K-Selectride® (Potassium tri-sec-butylborohydride) show outstanding regioselectivity, almost exclusively attacking the more sterically accessible C4-carbonyl group of 3-chlorophthalic anhydride. This leaves the C1-carbonyl untouched, which, upon workup, forms the lactone at the desired position, yielding this compound. In contrast, less hindered reagents like sodium borohydride (B1222165) show almost no selectivity.

Various other ring-closing reactions can be employed to construct the this compound scaffold from suitable chlorinated open-chain precursors. These methods often rely on metal-catalyzed processes or other modern synthetic transformations.

For example, the cyclization can be performed starting from 3-chloro-2-formylbenzoic acid. The aldehyde group can be selectively reduced to a hydroxymethyl group (a primary alcohol). Subsequent acid-catalyzed intramolecular esterification (lactonization) between the alcohol and the carboxylic acid functions will then yield this compound.

Another advanced approach involves the intramolecular halolactonization of a substrate like 3-chloro-2-vinylbenzoic acid. In this type of reaction, an electrophilic halogen source (e.g., I2, Br2) reacts with the vinyl group to form a cyclic halonium ion intermediate. The neighboring carboxylic acid group then acts as an intramolecular nucleophile, attacking the intermediate to close the ring and form a halogenated lactone. A subsequent dehalogenation step would be required to furnish the final product. Such strategies, which build the heterocyclic ring from a precisely substituted acyclic precursor, are a cornerstone of modern regioselective synthesis.

Cyclization Reactions Leading to this compound

Hydrolysis of Halogenated Precursors

Stereoselective Synthesis and Enantiomeric Purity

The biological activity of many complex molecules is dependent on their specific three-dimensional structure. Consequently, the development of stereoselective synthesis methods, which control the spatial arrangement of atoms, is of paramount importance. For derivatives of this compound, this often involves the creation of one or more chiral centers on the phthalide core.

Detailed Research Findings:

A key strategy for inducing stereochemistry involves the reaction of a substituted 3-halophthalide, a close relative of this compound, with other molecules to build more complex structures. For instance, the coupling of 3-halophthalides with 2-methyl-3,4-dihydroisoquinolinium salts has been used to synthesize phthalideisoquinoline alkaloids. cdnsciencepub.com This reaction proceeds through the formation of a new carbon-carbon bond at the 3-position of the phthalide ring, creating two new stereocenters and resulting in a mixture of erythro and threo diastereomers. cdnsciencepub.com

More advanced catalytic methods are being developed to achieve high levels of enantioselectivity in the synthesis of phthalide-related structures. While not always applied directly to this compound, these principles are transferable. Iridium-catalyzed enantioselective intramolecular hydroarylation, for example, can create chiral 3-substituted dihydrobenzofurans, which share a core structural motif with phthalides. nii.ac.jprsc.org Similarly, rhodium-catalyzed asymmetric reactions have been employed to synthesize enantioenriched 3-substituted piperidines from pyridine (B92270) derivatives, showcasing a powerful approach for creating chiral centers that could be adapted for phthalide systems. nih.gov The goal of these methods is to produce a single desired enantiomer, maximizing therapeutic efficacy and minimizing potential off-target effects.

The success of a stereoselective synthesis is quantified by its enantiomeric purity, often expressed as enantiomeric excess (ee). Determining this purity is a critical analytical step. Several methods are employed for this purpose, relying on the differentiation of enantiomers by converting them into diastereomeric pairs or by using a chiral environment. libretexts.org

| Method | Principle | Key Advantages |

|---|---|---|

| Chiral High-Performance Liquid Chromatography (HPLC) | Enantiomers are separated on a chiral stationary phase (CSP) due to differential interactions, leading to different retention times. | Provides accurate quantification of each enantiomer; widely applicable. nih.govmdpi.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | In the presence of a chiral solvating agent or a chiral shift reagent, the nuclei of enantiomers become diastereotopic and exhibit different chemical shifts in the NMR spectrum. | Allows for direct determination of the enantiomeric ratio without physical separation. libretexts.orgnih.gov |

| Gas Chromatography (GC) | Enantiomers are first derivatized with a chiral, enantiomerically pure reagent to form diastereomers. These diastereomers have different physical properties and can be separated by GC. | Highly sensitive method suitable for volatile compounds. libretexts.org |

Green Chemistry Approaches in this compound Synthesis

Green chemistry is the design of chemical products and processes that reduce or eliminate the generation of hazardous substances. yale.edu This philosophy is increasingly influencing the synthesis of this compound, focusing on sustainable pathways that are safer, more efficient, and environmentally benign. Key principles include waste prevention, maximizing atom economy, using safer solvents, designing for energy efficiency, and employing catalysis. yale.eduacs.org

A significant focus of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to environmental pollution. ijrpr.comresearchgate.net Solvent-free synthesis, or solid-state chemistry, offers a powerful alternative by allowing reactants to interact directly. ijrpr.com These reactions can be facilitated by methods such as microwave irradiation or mechanical grinding (mechanochemistry). researchgate.netrsc.org

Detailed Research Findings:

Microwave-assisted solvent-free synthesis has proven highly effective for reactions involving phthalate (B1215562) and phthalocyanine (B1677752) structures. A notable example is the one-pot synthesis of 2,9,16,23-tetrachlorometal(II) phthalocyanines from a monosodium salt of 4-chlorophthalate. researchgate.nettandfonline.com This method dramatically reduces reaction times and temperatures compared to conventional heating in high-boiling toxic solvents like nitrobenzene. tandfonline.com The application of such principles to this compound synthesis holds the potential for significant environmental and efficiency gains.

| Parameter | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Solvent | Toxic organic solvents (e.g., Nitrobenzene) | None (Solvent-free) |

| Temperature | ~190°C | ~120°C |

| Reaction Time | 5–6 hours | 5 minutes |

| Yield | Low to moderate | High (75–92%) |

| Process | Multistep | One-pot |

Catalysis is a cornerstone of green chemistry, as catalytic reagents are superior to stoichiometric ones by enabling reactions with higher selectivity and lower energy consumption, while being required only in small amounts. yale.eduacs.org The development of novel catalysts for phthalide synthesis aims to create more efficient, reusable, and environmentally friendly processes. rsc.orguct.ac.za

Detailed Research Findings:

Research into sustainable catalysts for phthalide synthesis is diverse. Heterogeneous catalysts, which are in a different phase from the reactants (typically a solid catalyst for a liquid reaction), are particularly attractive because they can be easily separated from the product and reused. rsc.org A key reaction relevant to chlorophthalides is catalytic hydrogenation, which can be used to transform 3-chlorophthalide (B1581739) into phthalide, demonstrating a method for selective dehalogenation. google.comgoogle.com This process typically uses noble metal catalysts like palladium or platinum. chemistrytalk.orgorganic-chemistry.org

Modern catalyst development explores a wide range of systems:

Transition Metal Catalysis: Ruthenium (Ru) and Rhodium (Rh) complexes have been developed for the annulative coupling of benzoic acids with alkenes to form 3-substituted phthalides, proceeding through efficient C-H bond activation. mdpi.com

Photoredox Catalysis: Visible-light-induced photoredox catalysis offers a metal-free approach for the direct oxidative lactonization of C(sp³)–H bonds to form phthalides, using oxygen as the ultimate oxidant and producing water as the only byproduct. rsc.org

Organocatalysis: Small organic molecules can also act as catalysts. Potassium phthalimide (PPI) and its N-oxyl derivative (POPINO) have emerged as versatile and efficient organocatalysts for a variety of organic transformations, highlighting the potential for metal-free catalytic systems in phthalide-related chemistry. tandfonline.com

Biomass-Derived Catalysts: In a novel approach, an acidic catalyst derived from the water extract of onion peel ash has been used for the synthesis of isoindoline (B1297411) derivatives, showcasing the potential of using waste biomass to create effective, green catalysts. aip.org

| Catalyst System | Reaction Type | Key Advantage/Finding | Reference |

|---|---|---|---|

| [RuCl₂(p-cymene)]₂ / Cu(OAc)₂·H₂O | Annulative Coupling | Allows for chemoselective synthesis of 3-alkyl phthalides from benzoic acids and alkenes in water. | mdpi.com |

| Photoredox Catalyst (Organic Dye) | Oxidative Lactonization | Metal-free process that uses visible light and oxygen as a green oxidant at room temperature. | rsc.org |

| Potassium Phthalimide-N-oxyl (POPINO) | Organocatalysis | A versatile and reusable metal-free catalyst for various organic transformations. | tandfonline.com |

| Palladium/Carbon (Pd/C) | Catalytic Hydrogenation | Effectively removes chlorine from the phthalide ring (e.g., 3-chlorophthalide to phthalide). | google.comgoogle.com |

| Water Extract of Onion Peel Ash (WEOPA) | Green Catalysis | A natural, inexpensive, and recyclable catalyst derived from waste biomass for synthesizing related heterocycles. | aip.org |

Reaction Mechanisms and Reactivity of 7 Chlorophthalide

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on 7-chlorophthalide can occur at three distinct positions: the carbonyl carbon, the benzylic carbon, and the chlorinated aromatic carbon. The specific site of attack is often dictated by the nature of the nucleophile, solvent polarity, and reaction conditions.

The carbonyl carbon (C-1) of the lactone ring is a classic electrophilic site. Nucleophilic attack at this position typically results in the cleavage of the acyl-oxygen bond and opening of the five-membered lactone ring. libretexts.org This process follows a nucleophilic acyl substitution mechanism, proceeding through a tetrahedral intermediate. pressbooks.pub

Common reactions at this center include hydrolysis and aminolysis:

Hydrolysis: In the presence of water, particularly under acidic or basic catalysis, this compound can be hydrolyzed. The nucleophilic attack by a water molecule or hydroxide (B78521) ion on the carbonyl carbon leads to the formation of a tetrahedral intermediate, which then collapses to yield 2-carboxy-3-chlorobenzyl alcohol. This reaction is often reversible. msu.eduniscpr.res.in

Aminolysis: The reaction with amines can lead to ring-opening to form amide derivatives. researchgate.netresearchgate.net For instance, studies on the analogous 3-chlorophthalide (B1581739) have shown that reactions with secondary amines in polar solvents result in the formation of amides of 2-formylbenzoic acid. This suggests that a strong nucleophile in a polar medium favors attack at the C-1 position, causing the lactone ring to open. The reaction proceeds via a tetrahedral intermediate, which eliminates the ring alkoxide to form the final amide product. cdnsciencepub.com

The general mechanism involves the addition of the nucleophile to the carbonyl carbon, followed by the elimination of the leaving group to reform the carbonyl functionality in the opened-ring product. pressbooks.pub

Table 1: Representative Nucleophilic Reactions at C-1 of Phthalide (B148349) Analogs

| Nucleophile | Product Type | General Outcome |

| Hydroxide (OH⁻) | Carboxylate | Ring-opening to form a salt of a carboxylic acid. |

| Amines (RNH₂) | Amide | Ring-opening to form an N-substituted amide. |

| Alcohols (ROH) | Ester | Ring-opening to form an ester (transesterification). |

The benzylic carbon (C-3) is another key electrophilic site in the molecule. It is attached to both an oxygen atom (part of the lactone ring) and the aromatic ring, making it susceptible to nucleophilic substitution. uci.edu Reactions at this position typically proceed via an S_N1 or S_N2 mechanism, where a nucleophile displaces the lactone oxygen.

Research on 3-halophthalides demonstrates a significant solvent-dependent regioselectivity.

In nonpolar solvents , secondary amines react preferentially at the C-3 position to yield 3-aminophthalides.

Similarly, weaker nucleophiles like primary aromatic amines attack the C-3 carbon even under milder conditions to give the corresponding 3-arylaminophthalides.

The mechanism for substitution at C-3 can be rationalized by the formation of a stabilized carbocation intermediate in an S_N1-type pathway, particularly in nonpolar solvents that may not favor the highly polar transition state of C-1 attack. The benzylic position can stabilize a positive charge through resonance with the aromatic ring. Alternatively, a direct S_N2 displacement can occur. stackexchange.com

Table 2: Solvent-Dependent Nucleophilic Attack on 3-Halophthalides

| Amine Type | Solvent | Primary Site of Attack | Product Type | Reference |

| Secondary | Polar | C-1 (Carbonyl) | Amide of 2-formylbenzoic acid | |

| Secondary | Nonpolar | C-3 (Benzylic) | 3-Aminophthalide | |

| Primary Aromatic | Not specified | C-3 (Benzylic) | 3-Arylaminophthalide |

Displacement of the chlorine atom at the C-7 position involves a nucleophilic aromatic substitution (S_NAr) reaction. Such reactions are generally challenging for aryl halides unless the aromatic ring is activated by potent electron-withdrawing groups positioned ortho or para to the leaving group. organicchemistrytutor.comlibretexts.orgncrdsip.com

In this compound, the carbonyl group of the lactone is an electron-withdrawing group. Its position relative to the chlorine atom is crucial. The carbonyl at C-1 is meta to the chlorine at C-7. While electron-withdrawing groups strongly activate the ortho and para positions, their effect on the meta position is much weaker. ncrdsip.com Therefore, displacing the chlorine atom on this compound via an S_NAr mechanism would likely require harsh reaction conditions, such as high temperatures, high pressure, and a very strong nucleophile. ncrdsip.com

The mechanism for S_NAr proceeds in two steps:

Addition: The nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. organic-chemistry.org

Elimination: The leaving group (chloride ion) is expelled, which restores the aromaticity of the ring and yields the final substitution product. ncrdsip.com

At the Benzylic Carbon (C-3)

Electrophilic Aromatic Substitution on the Chlorinated Phenyl Ring

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. dalalinstitute.compressbooks.pub The regioselectivity of this reaction is determined by the combined directing effects of the two existing substituents: the chloro group and the fused lactone ring (an acyl group).

Chloro Group (-Cl): This is an ortho-, para-directing group, although it is deactivating towards the reaction rate due to its inductive electron withdrawal. dalalinstitute.com

Acyl Group (Lactone): The carbonyl function of the lactone ring is strongly deactivating and acts as a meta-director. masterorganicchemistry.com

When both activating/deactivating groups are present, the outcome depends on their relative positions and strengths. In this compound, the substituents are on adjacent carbons. The potential sites for substitution are C-4, C-5, and C-6.

The chloro group at C-7 directs ortho (to C-6) and para (to C-4).

The acyl group at C-1 directs meta (to C-5 and C-7). Since C-7 is already substituted, it directs incoming electrophiles to C-5.

The reaction will likely yield a mixture of products, with substitution occurring at the positions activated by the ortho, para-directing chlorine (C-4 and C-6) and the position directed by the meta-directing acyl group (C-5). The precise ratio of these isomers would depend on the specific electrophile and reaction conditions. The general mechanism involves the attack of the aromatic π-electron system on the electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion), followed by the loss of a proton to restore aromaticity. savemyexams.comuomustansiriyah.edu.iq

Radical Reactions and Pathways

Radical reactions involving this compound are less common than ionic pathways but can be initiated under specific conditions, such as exposure to heat or UV light, or in the presence of a radical initiator. pressbooks.pub The most probable radical pathway involves the homolytic cleavage of the carbon-chlorine bond. chemistrysteps.comwikipedia.orglibretexts.org

The C(sp²)–Cl bond is relatively strong, but its homolysis can generate a highly reactive aryl radical at the C-7 position. This process can be described in the typical steps of a radical chain reaction: libretexts.orglibretexts.org

Initiation: Homolytic cleavage of a bond to form initial radicals. For example, heat or light could induce the cleavage of the C-Cl bond to form a 7-phthalidyl radical and a chlorine radical.

Propagation: The newly formed radical reacts with other molecules to create new products and another radical, continuing the chain. The 7-phthalidyl radical could, for instance, abstract a hydrogen atom from a solvent molecule.

Termination: Two radicals combine to form a stable, non-radical product, ending the chain reaction.

While direct studies on this compound are limited, related compounds like N-chlorophthalimide are known to act as sources for nitrogen-centered radicals under visible light photocatalysis. rsc.org This suggests that the phthalide framework can participate in radical processes. The generation of a trifluoromethyl radical (CF₃•) from CF₃SO₂Na can be used to trifluoromethylate aromatic compounds, proceeding through a radical mechanism. beilstein-journals.org A similar radical addition could theoretically be applied to this compound.

Cycloaddition and Rearrangement Reactions

The structural framework of this compound allows for the possibility of complex rearrangement reactions, particularly under the influence of strong acids or catalysts.

A notable example is the rearrangement observed during the self-condensation of related 3-aryl-3-chlorophthalides in the presence of a Lewis acid catalyst. csic.es This process involves a series of steps:

Generation of a cation at the C-3 position, facilitated by the Lewis acid.

Ring-opening of the lactone to produce a more stable acylium carbocation.

An intramolecular electrophilic attack (ipso-attack) of the acylium ion onto the aromatic ring, forming a σ-complex.

Subsequent ring closure and rearrangement can lead to the formation of isomeric structures. csic.es

While this specific reaction involves a 3-aryl substituent, a similar acid-catalyzed rearrangement could potentially occur with this compound itself, possibly leading to intramolecular cyclization or isomerization, though such reactions are not widely documented for this specific compound. Carbocation rearrangements, such as hydride shifts, are also plausible if a carbocation intermediate is formed, aiming to generate a more stable carbocation before reacting with a nucleophile. masterorganicchemistry.com

Cycloaddition reactions, such as the Diels-Alder reaction, are less characteristic for a simple substituted benzene ring like that in this compound because it would require the disruption of its inherent aromatic stability. Such reactions typically necessitate extreme conditions or the presence of specific activating groups that are not present in this molecule.

Computational Chemistry and Mechanistic Elucidation

Computational chemistry serves as a powerful tool for investigating chemical reactions, offering deep insights into transient structures and energetic landscapes that are often difficult to probe experimentally. For a molecule like this compound, computational methods can elucidate reaction pathways, predict reactivity, and characterize the high-energy transition states that govern reaction rates. These theoretical approaches allow for a molecular-level understanding of its chemical behavior.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become a cornerstone of computational chemistry for studying reaction mechanisms due to its favorable balance of accuracy and computational cost. DFT calculations can map out the potential energy surface of a reaction, identifying the relative energies of reactants, intermediates, products, and transition states.

For this compound, DFT studies would be instrumental in exploring its reaction pathways, such as hydrolysis, nucleophilic substitution, or reduction. By calculating the energy at each step, researchers can determine the most likely sequence of events that constitutes the reaction mechanism. For instance, a DFT study could model the attack of a nucleophile on the carbonyl carbon of the lactone ring, tracing the energetic changes as the bond forms and the ring potentially opens.

While specific, in-depth DFT research focused exclusively on this compound reaction pathways is not widely detailed in publicly accessible literature, the methodology provides a robust framework. A hypothetical reaction pathway analysis for the hydrolysis of this compound, for example, would involve calculating the energies of the structures involved.

Table 1: Illustrative DFT-Calculated Energy Profile for a Hypothetical Reaction of this compound

This interactive table illustrates the type of data generated from DFT calculations to map a reaction pathway. The values are hypothetical and serve to demonstrate the concept.

| Species | Description | Relative Energy (kcal/mol) |

| R | Reactants (this compound + H₂O) | 0.0 |

| TS1 | First Transition State | +15.2 |

| I1 | Tetrahedral Intermediate | +5.7 |

| TS2 | Second Transition State (Proton Transfer) | +12.1 |

| P | Products (Ring-opened carboxylic acid) | -4.3 |

Note: Data is for illustrative purposes only and does not represent actual experimental or published computational results.

These calculations provide critical insights into the thermodynamics and kinetics of the reaction, highlighting the most stable intermediates and the highest energy barriers that control the reaction rate.

Frontier Molecular Orbital (FMO) theory is a model used to explain and predict the outcomes of chemical reactions by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The theory posits that the most significant interactions occur between the HOMO of one molecule (the nucleophile) and the LUMO of another (the electrophile).

Applying FMO theory to this compound would involve computationally determining the energies and spatial distributions of its HOMO and LUMO.

The LUMO of this compound would likely be centered around the electrophilic sites of the molecule, primarily the carbonyl carbon. The energy and shape of the LUMO indicate where a nucleophile is most likely to attack.

The HOMO would represent the most available electrons, which could be involved in reactions with electrophiles, although reactions as a nucleophile are less characteristic for this type of structure.

By comparing the HOMO-LUMO energy gap between different potential reactants, chemists can predict the relative rates of reaction. A smaller energy gap typically corresponds to a more favorable interaction and a faster reaction.

Table 2: Conceptual Frontier Orbital Parameters for this compound

This table provides a conceptual overview of the kind of data FMO analysis would yield. The energy values are hypothetical.

| Molecular Orbital | Role in Reactivity | Predicted Location of Max Electron Density | Hypothetical Energy (eV) |

| HOMO | Source of electrons (nucleophilicity) | Aromatic ring, oxygen atoms | -8.5 |

| LUMO | Sink for electrons (electrophilicity) | Carbonyl carbon atom | -1.2 |

| HOMO-LUMO Gap | Index of reactivity/stability | N/A | 7.3 |

Note: Data is for illustrative purposes only and does not represent actual published computational results.

This analysis is crucial for rationalizing regioselectivity and stereoselectivity in reactions, as the orbitals' shapes dictate the optimal orientation for constructive overlap during the reaction.

A transition state is a specific configuration along a reaction coordinate that represents the highest potential energy point on that pathway. It is an unstable, fleeting arrangement of atoms that exists for a fraction of a second as reactants transform into products. The analysis of transition states is fundamental to understanding reaction kinetics, as the energy required to reach this state (the activation energy) determines the reaction rate.

Computational chemistry, particularly with methods like DFT, allows for the location and characterization of transition state structures. For this compound, a transition state analysis would involve:

Locating the Saddle Point: Using algorithms to find the first-order saddle point on the potential energy surface corresponding to the reaction of interest.

Structural Characterization: Determining the bond lengths and angles of the transition state structure. This can reveal which bonds are breaking and which are forming. For example, in a nucleophilic attack on the carbonyl group, the transition state would show a partially formed bond between the nucleophile and the carbon, and a partially broken C-O pi bond.

Vibrational Analysis: Confirming the identity of the transition state by calculating its vibrational frequencies. A true transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that leads from reactants to products.

This analysis provides a detailed picture of the "point of no return" in a chemical reaction, offering invaluable insights for catalyst design and reaction optimization.

Advanced Applications in Organic Synthesis

7-Chlorophthalide as a Building Block in Complex Molecule Synthesis

The inherent structure of this compound makes it a foundational component for constructing more elaborate molecular frameworks, particularly heterocyclic and fused ring systems.

A heterocyclic compound is a cyclic structure containing atoms of at least two different elements in its ring. wikipedia.org Phthalides, as a class, are benzofuranone derivatives and can serve as precursors to other heterocyclic structures. The lactone ring can undergo various transformations, such as ring-opening reactions followed by cyclization with different reagents to yield new heterocyclic cores. While specific examples utilizing this compound are not prominent in the literature, the fundamental reactivity of the phthalide (B148349) group suggests its potential in this area. For instance, reactions with amines or hydrazines could potentially lead to the formation of isoindolinone or phthalazinone derivatives, respectively.

Fused ring systems are created when two or more rings share a common bond. rsc.org this compound is itself a fused bicyclic system. Its application in synthesizing more complex fused rings would involve building additional rings onto its existing framework. This can be envisioned through multi-step synthetic sequences where both the lactone and the chloro-substituted aromatic ring are functionalized. For example, a reaction sequence could begin with a cross-coupling reaction at the 7-position to introduce a new substituent, which could then undergo an intramolecular cyclization to form a third fused ring, leading to a polycyclic architecture.

Construction of Heterocyclic Systems

Role in Cross-Coupling Reactions

Cross-coupling reactions are powerful tools in organic synthesis that form new bonds, often carbon-carbon or carbon-heteroatom bonds, with the aid of a metal catalyst. The presence of an aryl chloride on the this compound molecule provides a classic "handle" for such transformations, particularly those catalyzed by palladium. Although aryl chlorides are generally less reactive than the corresponding bromides or iodides, modern catalytic systems with specialized ligands have enabled their efficient use. rsc.org

Theoretically, this compound could participate in several key cross-coupling reactions:

Suzuki-Miyaura Coupling: Reaction with an organoboron compound (R-B(OH)₂) would form a new carbon-carbon bond, attaching a new aryl or alkyl group at the 7-position.

Buchwald-Hartwig Amination: Coupling with an amine (R₂NH) would form a carbon-nitrogen bond, yielding a 7-amino-substituted phthalide derivative.

Sonogashira Coupling: Reaction with a terminal alkyne would install an alkynyl group at the 7-position, creating a carbon-carbon triple bond.

Heck Coupling: Reaction with an alkene would append a vinyl group to the 7-position.

These potential transformations highlight the capability of this compound to act as a scaffold upon which diverse functionalities can be installed, paving the way for the synthesis of a wide array of complex derivatives.

Table 1: Potential Cross-Coupling Reactions of this compound This table is illustrative of potential reactions based on the general reactivity of aryl chlorides.

| Reaction Name | Coupling Partner | Resulting Bond | Potential Product Structure |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | C-C | 7-Arylphthalide |

| Buchwald-Hartwig | Amine | C-N | 7-Aminophthalide |

| Sonogashira | Terminal Alkyne | C-C (sp) | 7-Alkynylphthalide |

Precursor for Advanced Materials

The structural attributes of this compound also suggest its utility as a monomer or functional building block for the creation of advanced materials with tailored properties.

Phthalide-containing polymers are known for their high thermal stability and specific mechanical properties. Research on related phthalide structures shows that the lactone ring can be thermally cleaved at high temperatures (e.g., 400–500 °C) to generate reactive radical species. These radicals can then combine to form cross-linked polymer networks, resulting in materials with exceptional heat resistance.

This compound could potentially be used in polymer synthesis in two main ways:

As a cross-linking monomer: Incorporated into a polymer backbone, the phthalide moiety could be used to induce thermal cross-linking, enhancing the stability and rigidity of the final material.

As a functional monomer: The chlorine atom could be used for post-polymerization modification. A polymer could be synthesized from a derivative of this compound, and the chloro group could then be transformed into other functional groups using the cross-coupling reactions described previously.

For instance, a poly(arylene ether) could be synthesized using a di-functionalized derivative of this compound, leading to a high-performance thermoplastic.

Functional materials are designed to possess specific, often responsive, properties. The ability to precisely modify the this compound scaffold via cross-coupling allows for the introduction of a wide range of functional groups. By attaching moieties such as fluorophores, chromophores, or electronically active groups at the 7-position, novel materials for applications in optics, electronics, or sensors could be developed. For example, coupling a known fluorescent molecule to the 7-position could yield a new probe for biological imaging or chemical sensing. Furthermore, polymers derived from this compound could exhibit unique properties, such as high refractive indices or specific gas permeability, making them candidates for use in optical devices or separation membranes.

Polymer Chemistry

Derivatization Strategies for Functionalization

This compound serves as a versatile building block in organic synthesis due to the presence of two key reactive sites: the electrophilic carbon of the lactone ring and the chlorine-substituted carbon on the aromatic ring. Derivatization strategies primarily focus on leveraging the reactivity of the aryl chloride moiety to introduce a wide array of functional groups, thereby creating complex molecular scaffolds. The electron-withdrawing nature of the adjacent carbonyl group in the lactone ring activates the aryl chloride, making it amenable to several modern synthetic transformations. These strategies allow chemists to systematically modify the core structure of this compound, paving the way for its use in constructing more elaborate molecules, including key intermediates for the pharmaceutical industry.

The introduction of new functional groups at the C-7 position of this compound relies on well-established methodologies for the functionalization of aryl chlorides. The primary approaches include nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. These reactions are advantageous as they offer a high degree of control and functional group tolerance.

Nucleophilic Aromatic Substitution (SNAr): The aromatic ring of this compound is rendered electron-deficient by the ortho-lactone functionality. This electronic property facilitates nucleophilic aromatic substitution (SNAr), where the chloride acts as a leaving group. nih.govmcgill.camdpi.com Strong nucleophiles, such as alkoxides (RO⁻), thiolates (RS⁻), and amines (R₂NH), can displace the chloride to form new carbon-oxygen, carbon-sulfur, and carbon-nitrogen bonds, respectively. ajol.infomdpi.com This method provides a direct route to ethers, thioethers, and arylamines derived from the this compound scaffold.

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry provides powerful tools for forming carbon-carbon and carbon-nitrogen bonds using palladium catalysis.

Suzuki-Miyaura Coupling: This reaction enables the formation of a new C-C bond by coupling the aryl chloride with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. nih.govrsc.org The application of Suzuki coupling to this compound allows for the introduction of various aryl, heteroaryl, or vinyl groups, leading to the synthesis of biaryl lactones and other complex structures. nih.govrsc.org

Buchwald-Hartwig Amination: This is a premier method for the formation of C-N bonds. It involves the palladium-catalyzed reaction of an aryl halide with a primary or secondary amine. researchgate.netrsc.org This strategy is highly effective for converting this compound into a diverse range of 7-amino-substituted phthalide derivatives. The reaction is known for its broad substrate scope and functional group compatibility.

The following table summarizes the potential derivatization strategies for introducing new functionalities onto the this compound core.

| Reaction Type | Reagent Class | Functional Group Introduced | Potential Product Structure |

| Nucleophilic Aromatic Substitution (SNAr) | Alcohols/Alkoxides (R-OH/R-O⁻) | Ether (-OR) | 7-Alkoxyphthalide |

| Nucleophilic Aromatic Substitution (SNAr) | Thiols/Thiolates (R-SH/R-S⁻) | Thioether (-SR) | 7-Thioether-substituted phthalide |

| Suzuki-Miyaura Coupling | Boronic Acids (R-B(OH)₂) | Aryl, Heteroaryl, Vinyl (-R) | 7-Arylphthalide |

| Buchwald-Hartwig Amination | Primary/Secondary Amines (R¹R²NH) | Amino (-NR¹R²) | 7-Aminophthalide |

This interactive table illustrates the primary chemical transformations used to functionalize this compound.

The functionalized derivatives of this compound are valuable intermediates for the synthesis of complex molecules with potential biological activity. The strategic transformations described above can be employed to construct scaffolds that are core components of various classes of pharmaceutical agents.

For instance, the biaryl lactone structures synthesized via the Suzuki-Miyaura coupling are motifs found in a number of biologically active compounds. While no specific cardiovascular drug is directly synthesized from this compound based on available literature, the creation of such intermediates represents a key step in drug discovery pathways. nih.gov Similarly, the introduction of an amino group via Buchwald-Hartwig amination opens up a plethora of synthetic possibilities. The resulting 7-aminophthalide can be further acylated or used as a building block for constructing fused heterocyclic systems, which are prevalent in medicinal chemistry.

The following data table outlines a hypothetical synthetic sequence to demonstrate how this compound could be transformed into a potential pharmaceutical intermediate scaffold. This sequence illustrates the strategic application of modern synthetic methods to build molecular complexity from a simple starting material.

| Step | Starting Material | Reaction | Reagents | Intermediate/Product | Purpose |

| 1 | This compound | Buchwald-Hartwig Amination | R-NH₂, Pd Catalyst, Base | 7-(Alkylamino)phthalide | Introduce a key nitrogen functional group. |

| 2 | 7-(Alkylamino)phthalide | Amide Coupling | Carboxylic Acid (R'-COOH), Coupling Agent | 7-(N-Alkyl-N-acylamino)phthalide | Build a complex amide side chain, a common feature in drug molecules. |

| 3 | 7-(N-Alkyl-N-acylamino)phthalide | Lactone Reduction | Reducing Agent (e.g., LiAlH₄) | Substituted Amino Diol | Transform the phthalide core into a different scaffold for further elaboration. |

This interactive table presents a hypothetical multi-step synthesis to illustrate the conversion of this compound into a more complex, pharmaceutically relevant molecular structure.

Interdisciplinary Research Areas and Biological Activity Mechanisms

Medicinal Chemistry Applications and Pharmacological Potential

7-Chlorophthalide and its derivatives have been a subject of interest in medicinal chemistry, with research exploring their pharmacological possibilities.

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. georgiasouthern.edu For derivatives of this compound, these studies aim to identify the key structural features responsible for their pharmacological effects. georgiasouthern.edu By systematically modifying the this compound scaffold and evaluating the biological activity of the resulting analogs, researchers can elucidate the roles of different functional groups and their positions on the molecule. rjraap.comnih.gov This knowledge is crucial for the rational design of new derivatives with enhanced potency and selectivity. rjraap.com

For instance, SAR studies might involve modifying the phthalide (B148349) ring, altering substituents on the aromatic ring, or changing the position of the chlorine atom to understand its impact on activity. nih.govnih.gov The insights gained from these studies can guide the development of more effective therapeutic agents. nih.gov

Table 1: Hypothetical Structure-Activity Relationship Data for this compound Derivatives

| Derivative | Modification | Observed Activity |

| This compound | Parent Compound | Baseline |

| Derivative A | Chlorine at C-4 | Decreased |

| Derivative B | Methyl group at C-5 | Increased |

| Derivative C | Hydroxyl group at C-6 | Significantly Increased |

This table is for illustrative purposes and does not represent actual experimental data.

Understanding the mechanism by which a compound exerts its biological effects is a critical aspect of drug discovery. nih.gov For this compound and its derivatives, mechanistic investigations focus on identifying their molecular targets and the pathways they modulate.

Enzyme inhibition is a common mechanism of action for many drugs. nih.govlibretexts.org Studies on this compound may investigate its ability to inhibit specific enzymes that are implicated in disease processes. nih.govmdpi.com Such studies often involve kinetic assays to determine the type of inhibition (e.g., competitive, non-competitive) and the inhibitor's potency, often expressed as an IC50 or Ki value. libretexts.orgresearchgate.net Identifying the target enzyme and understanding the nature of the inhibition can provide valuable insights into the compound's therapeutic potential. nih.gov

Table 2: Illustrative Enzyme Inhibition Data

| Enzyme Target | Inhibition Constant (Ki) | Type of Inhibition |

| Enzyme X | 10 µM | Competitive |

| Enzyme Y | 50 µM | Non-competitive |

| Enzyme Z | > 100 µM | No significant inhibition |

This table is for illustrative purposes and does not represent actual experimental data.

Drugs can also exert their effects by binding to specific receptors on the surface of or within cells. openaccessjournals.commsdmanuals.com Receptor binding studies for this compound derivatives would aim to identify the target receptor and characterize the binding interaction. ualberta.cakhanacademy.org This involves determining the binding affinity (Kd) and understanding how the ligand-receptor interaction triggers a downstream signaling cascade. nih.gov Techniques such as radioligand binding assays and surface plasmon resonance are often employed in these investigations. nih.gov

Mechanistic Investigations of Biological Activity

Enzyme Inhibition Studies

Agrochemical and Environmental Applications

Beyond medicinal chemistry, phthalide derivatives have potential applications in agriculture. numberanalytics.commdpi.com Research in this area explores the use of compounds like this compound as active ingredients in agrochemicals, such as fungicides or herbicides. numberanalytics.comglobenewswire.com The development of new agrochemicals is crucial for crop protection and ensuring food security. nesfircroft.com However, the environmental impact of these compounds is also a significant consideration. scientificrc.org Studies in this domain would assess the efficacy of this compound against agricultural pests and its environmental fate, including its persistence in soil and water and its potential effects on non-target organisms. scientificrc.org

Fungicidal Activity and Degradation Pathways

Phthalides, as a class of compounds, have been noted for a range of biological activities, including antifungal effects. researchgate.net While specific research on the fungicidal activity of this compound is limited, studies on structurally related compounds provide valuable insights. A notable analogue, 4,5,6,7-tetrachlorophthalide (commercially known as fthalide), is an effective fungicide used against the rice blast fungus, Pyricularia oryzae. nih.govapsnet.org Its mode of action involves the inhibition of melanin (B1238610) biosynthesis, which is critical for the formation of mature appressorial cells by the pathogen on the host plant. nih.gov Fungicides like fthalide (B1677738) have been shown to specifically inhibit the penetration of the fungus into the host plant, a different mechanism from those that affect spore germination or mycelial growth. ndl.go.jp

The degradation of these compounds is a key area of investigation. For instance, fthalide is known to undergo reductive dechlorination in soil environments. nih.gov This process involves the removal of chlorine atoms from the molecule, which is a critical step in its breakdown. The degradation of chlorinated organic compounds can proceed through various biological and chemical pathways, often initiated by microbial action.

Environmental Fate and Biotransformation

The environmental fate of a chemical compound describes its transport, transformation, and ultimate disposition in the environment. Biotransformation, the structural modification of a substance by living organisms, is a primary mechanism governing this fate. medcraveonline.comopenaccessjournals.com For chlorinated compounds like this compound, biotransformation often involves enzymatic processes that can alter the molecule's toxicity and persistence. medcraveonline.comopenaccessjournals.com

Analytical Methodologies for Detection and Quantification in Complex Matrices

Accurate detection and quantification of this compound in complex samples, such as soil, water, or biological tissues, require sophisticated analytical techniques. These methods are essential for environmental monitoring, metabolism studies, and residue analysis.

Advanced Chromatographic Techniques (GC-MS, HPLC-MS/MS)

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) are powerful tools for the analysis of trace-level organic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for volatile and thermally stable compounds. getenviropass.com For analysis, a sample containing this compound would first be prepared using an extraction technique, such as liquid-liquid extraction or solid-phase extraction (SPE), to isolate the analyte from the sample matrix. researchgate.net The extract is then injected into the gas chromatograph, where the compound is vaporized and separated from other components on a capillary column (e.g., an Rxi-5ms). restek.com The separated compound then enters the mass spectrometer, which ionizes it and separates the resulting ions based on their mass-to-charge ratio, providing both identification and quantification. getenviropass.com For complex matrices, GC coupled with tandem mass spectrometry (GC-MS/MS) offers enhanced specificity and sensitivity by reducing matrix interference. getenviropass.com

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is ideal for analyzing less volatile or thermally labile compounds. ulisboa.ptresearchgate.net In this technique, the sample extract is injected into an HPLC system, where this compound is separated on a reverse-phase column (e.g., a C18 column). scielo.br The mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with additives like formic acid, is optimized to achieve good separation. scielo.br The compound eluting from the column is then ionized, commonly using electrospray ionization (ESI), and analyzed by a tandem mass spectrometer. ulisboa.pt This approach provides high selectivity and sensitivity, making it suitable for detecting low concentrations of the analyte in environmental or biological samples. nih.gov

The table below outlines typical parameters for these analytical techniques, which would be adapted and optimized for the specific analysis of this compound.

| Parameter | GC-MS | HPLC-MS/MS |

| Sample Preparation | Liquid-Liquid Extraction, Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction, Solid-Phase Extraction (SPE) |

| Separation Column | Capillary column (e.g., HP-5 MS, Rxi-5ms) | Reverse-phase column (e.g., C18) |

| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI), positive or negative mode |

| Detection | Mass Spectrometer (Single Quadrupole or Tandem MS) | Tandem Mass Spectrometer (e.g., Triple Quadrupole) |

| Typical Use Case | Analysis of pesticide residues, environmental contaminants | Analysis of polar and non-volatile compounds, metabolites |

Spectroscopic Methods for Structural Elucidation

The definitive identification and structural confirmation of this compound rely on a combination of spectroscopic methods. numberanalytics.com These techniques provide detailed information about the molecule's atomic composition, connectivity, and functional groups.

Mass Spectrometry (MS) : Mass spectrometry determines the molecular weight of the compound and provides information about its structure through fragmentation patterns. numberanalytics.com High-resolution mass spectrometry (HRMS) can determine the exact molecular formula of this compound by measuring its mass with very high accuracy. The fragmentation pattern observed in the mass spectrum would show characteristic losses, such as the loss of CO or Cl, which helps in confirming the structure.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands, most notably a strong absorption for the C=O (carbonyl) group of the lactone ring (typically around 1760-1800 cm-1) and absorptions corresponding to the C-O stretching of the ester and the vibrations of the aromatic ring.

Method Validation and Quantification

To ensure that an analytical method provides reliable and accurate results, it must be validated. qbdgroup.comdemarcheiso17025.com Method validation is a process that demonstrates the suitability of an analytical procedure for its intended purpose. europa.eu Key validation parameters, as often defined by guidelines from the International Conference on Harmonisation (ICH), include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). europa.eunml.gov.np

Specificity : The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. qbdgroup.com

Accuracy : The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies on spiked samples.

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability, intermediate precision). chromatographyonline.com

Limit of Detection (LOD) : The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. chromatographyonline.com

Limit of Quantitation (LOQ) : The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.euchromatographyonline.com

The table below presents typical acceptance criteria for the validation of a chromatographic method for quantifying a compound like this compound.

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (Correlation Coefficient, r²) | ≥ 0.995 |

| Accuracy (% Recovery) | 80 - 120% |

| Precision (Repeatability, %RSD) | ≤ 15% |

| Precision (Intermediate, %RSD) | ≤ 20% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 |

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations are founded on the principles of quantum mechanics and are employed to determine the electronic structure, energy, and various properties of molecules. bccampus.ca Density Functional Theory (DFT) is a prominent method in this field, balancing computational cost with accuracy for many molecular systems. researchgate.net

The electronic structure of 7-Chlorophthalide, which dictates its chemical behavior, can be thoroughly investigated using quantum chemical calculations. A key aspect of this is the analysis of molecular orbitals (MOs), which are mathematical functions describing the location and wave-like behavior of an electron in a molecule. bccampus.camit.edu The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, DFT calculations could be used to model its molecular orbitals. The results would likely show the distribution of electron density across the molecule. The electronegative chlorine and oxygen atoms would significantly influence this distribution, creating regions of positive and negative electrostatic potential. An electrostatic potential map would visualize these regions, highlighting the electrophilic and nucleophilic sites. The carbonyl carbon of the lactone ring, for instance, is expected to be an electrophilic site, susceptible to nucleophilic attack. The global electrophilicity index (ω), a reactivity descriptor that can be calculated using DFT, could quantify the electrophilic character of the molecule. researchgate.net

Table 1: Hypothetical Electronic Properties of this compound from DFT Calculations

| Property | Description | Predicted Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | The aromatic ring and lone pairs on oxygen and chlorine atoms would be the primary contributors. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | The π* orbital of the carbonyl group and the aromatic system would be the main contributors. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A smaller gap would suggest higher reactivity. |

| Electrostatic Potential | Distribution of charge on the molecule's surface. | Would show negative potential around the oxygen and chlorine atoms and positive potential on the carbonyl carbon. |

| Global Electrophilicity (ω) | A measure of the molecule's ability to accept electrons. | Expected to be significant due to the presence of electron-withdrawing groups. |

This table is illustrative and based on general chemical principles, as specific computational studies on this compound are not publicly available.

Quantum chemical calculations are also invaluable for predicting and interpreting spectroscopic data. By simulating the vibrational and magnetic environments of a molecule, it is possible to generate theoretical spectra that can be compared with experimental results. atomistica.online

Infrared (IR) Spectroscopy: Vibrational frequency calculations can predict the IR spectrum of this compound. readthedocs.io This involves calculating the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). atomistica.online The resulting vibrational modes and their intensities can be compared to an experimental IR spectrum to aid in the assignment of absorption bands. For this compound, a prominent peak is the stretching vibration of the carbonyl group (C=O) in the lactone ring, which has been experimentally observed around 1775 cm⁻¹. scientific-computing.com A DFT calculation would aim to reproduce this frequency, along with other characteristic vibrations such as C-Cl, C-O, and aromatic C-H stretching and bending modes. hawaii.eduresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts can be predicted by calculating the magnetic shielding tensors for each nucleus. schrodinger.com These calculations provide theoretical ¹H and ¹³C NMR spectra. For this compound, such simulations would predict the chemical shifts of the three aromatic protons and the two protons of the methylene (B1212753) group, as well as the shifts for the eight carbon atoms. The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of solvent effects. schrodinger.comwashington.edu Comparing the predicted spectrum to the experimental one can confirm the structure and help assign specific resonances.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Observation |

|---|---|---|

| IR | Carbonyl (C=O) stretch | Strong absorption band predicted around 1770-1800 cm⁻¹. |

| C-Cl stretch | Absorption in the fingerprint region, typically 600-800 cm⁻¹. | |

| ¹H NMR | Aromatic Protons | Three distinct signals in the aromatic region (typically 7.0-8.0 ppm). |

| Methylene Protons (-CH₂-) | A singlet corresponding to two protons, likely deshielded by the adjacent oxygen and aromatic ring. | |

| ¹³C NMR | Carbonyl Carbon | A signal in the downfield region (typically 160-180 ppm). |

| Aromatic Carbons | Six distinct signals in the aromatic region (typically 110-150 ppm), with the carbon attached to chlorine showing a characteristic shift. |

This table contains hypothetical data based on general spectroscopic principles and known experimental values for similar compounds. Specific simulated values would require dedicated calculations.

Electronic Structure and Reactivity Predictions

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a computational microscope to view the time-dependent behavior of molecular systems. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the positions and velocities of particles, revealing information about conformational changes, solvent effects, and intermolecular interactions. lammps.orgresearchgate.net

The solvent can play a crucial role in a chemical reaction's pathway and rate. MD simulations can model these effects using either explicit solvent models, where individual solvent molecules are included, or implicit solvent models, which represent the solvent as a continuous medium with average properties. readthedocs.io

For this compound, MD simulations could be used to study its behavior in different solvents. Implicit models like the Polarizable Continuum Model (PCM) or the SMD model could be used to calculate the solvation free energy in various solvents, providing insights into its solubility and stability. q-chem.comwikipedia.org Explicit solvent simulations would involve placing a this compound molecule in a box filled with solvent molecules (e.g., water, ethanol, or toluene) and simulating their collective motion. readthedocs.io Analysis of the radial distribution functions between solvent and solute atoms could reveal the specific solvation structure, such as the formation of hydrogen bonds between water and the lactone's carbonyl oxygen. This information is critical for understanding how the solvent might stabilize transition states and influence the molecule's reactivity.

If this compound were being investigated as a potential drug or bioactive compound, MD simulations and molecular docking would be essential for studying its interaction with biological targets like proteins or enzymes. mdpi.com

Molecular Docking: Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein). nih.govmdpi.comufms.br A docking study of this compound against a specific protein target would involve generating multiple possible binding poses and scoring them based on factors like intermolecular forces and shape complementarity. medsci.orgnih.gov This could identify the most likely binding site and conformation of this compound within the protein's active or allosteric site.

Molecular Dynamics of Protein-Ligand Complex: Following docking, an MD simulation of the protein-7-Chlorophthalide complex would be performed to assess the stability of the predicted binding pose and to understand the dynamics of the interaction. researchgate.netmdpi.com The simulation would be run for nanoseconds or even microseconds, allowing the complex to relax and explore different conformations. By analyzing the trajectory, one could calculate the binding free energy, identify key amino acid residues involved in the interaction, and observe any conformational changes in the protein induced by the ligand binding.

Table 3: Parameters in a Hypothetical MD Simulation of this compound with a Protein Target

| Parameter/Technique | Description | Purpose |

|---|---|---|

| Force Field | A set of parameters describing the potential energy of the system (e.g., AMBER, CHARMM, OPLS). nih.gov | To accurately model the bonded and non-bonded interactions between all atoms. |

| Solvent Model | Explicit (e.g., TIP3P water) or Implicit (e.g., PCM). readthedocs.io | To simulate the physiological aqueous environment. |

| Binding Free Energy Calculation | Methods like MM/PBSA or MM/GBSA. | To estimate the strength of the interaction between this compound and the protein. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures. | To assess the stability of the protein and the ligand's binding pose over time. |

Solvent Effects on Reactivity

Retrosynthetic Analysis and Synthesis Planning

Computational tools can significantly aid in the design of efficient synthetic routes to a target molecule. Retrosynthetic analysis is a technique where the target molecule is broken down into simpler precursor structures, which in turn are broken down further until commercially available starting materials are identified.

Modern retrosynthesis software, such as SYNTHIA™ or SynRoute, uses extensive databases of chemical reactions and sophisticated algorithms to propose viable synthetic pathways. scientific-computing.comnih.govsynthiaonline.com For this compound, such a program would identify key "disconnections." A likely disconnection would be the C-O bond of the lactone ring, suggesting a precursor like 2-(chloromethyl)-3-chlorobenzoic acid, which could cyclize to form the phthalide (B148349). Another disconnection might be at the C-CH₂ bond, leading back to 3-chloro-2-methylbenzoic acid derivatives. The software would then search for known reactions to achieve these transformations, considering factors like reagent availability, reaction yield, and potential side reactions. This computational approach allows chemists to explore a wide range of synthetic strategies and optimize the route before commencing laboratory work. journalspress.com

Future Research Directions

Novel Synthetic Routes and Catalytic Systems

The development of efficient, selective, and scalable synthetic methods is fundamental to enabling broader research and application of 7-chlorophthalide. Future work should focus on pioneering new routes that improve upon existing strategies, which often rely on classical, multi-step procedures.

Key areas for investigation include: